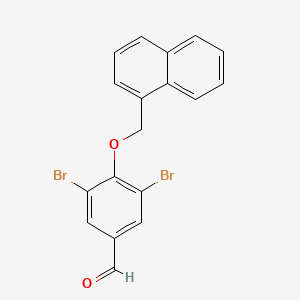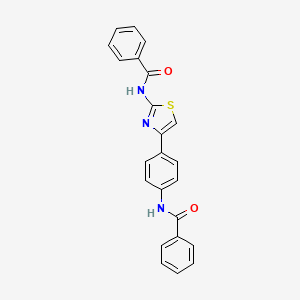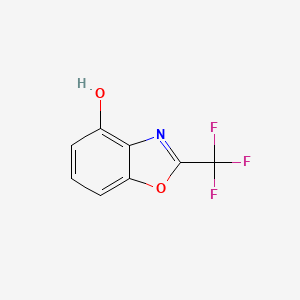
4-Benzoxazolol, 2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Benzoxazolol, 2-(trifluoromethyl)-” is a chemical compound with the formula C8H4F3NO2 . It is also known as “2-(trifluoromethyl)benzo[d]oxazol-4-ol” or "2-(trifluoromethyl)-1,3-benzoxazol-4-ol" .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved via condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method is efficient and yields good results . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of “4-Benzoxazolol, 2-(trifluoromethyl)-” is represented by the formula C8H4F3NO2 . The InChI representation of the molecule is InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H .Chemical Reactions Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .科学的研究の応用
Fluorescent Probes for Sensing Applications
One significant application of 4-Benzoxazolol, 2-(trifluoromethyl)-, derivatives is in the development of fluorescent probes for sensing pH and metal cations. Tanaka et al. (2001) synthesized benzoxazole derivatives that show high sensitivity and selectivity towards pH changes and magnesium and zinc cations. These compounds exhibit a large fluorescence enhancement under basic conditions, attributed to the high acidity of the fluorophenol moiety, making them applicable in various sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antimicrobial Activities
Benzoxazole derivatives have also been explored for their antimicrobial properties. Bektaş et al. (2007) reported the synthesis of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with primary amines, including derivatives of 4-Benzoxazolol, 2-(trifluoromethyl)-. These compounds demonstrated good to moderate activities against various microorganisms, indicating their potential in antimicrobial drug development (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthetic Chemistry and Drug Synthesis
In synthetic chemistry, 4-Benzoxazolol, 2-(trifluoromethyl)-, derivatives have been utilized as intermediates in the synthesis of complex molecules. For example, Ge et al. (2007) demonstrated a one-pot synthesis approach for benzimidazole, benzoxazole, and benzothiazole derivatives with 2-trifluoromethyl and 2-difluoromethyl substitutions, offering efficient pathways for the creation of new drug molecules (Ge, Wang, Wan, Lu, & Hao, 2007).
Nonlinear Optical Properties
Another research area for 4-Benzoxazolol, 2-(trifluoromethyl)-, derivatives is in the study of nonlinear optical properties. Murthy et al. (2010) synthesized and characterized benzylidene-2-phenyl oxazol-5-ones, including derivatives with trifluoromethyl groups, for their nonlinear optical properties using Z-scan techniques. These compounds showed potential applications in photonics and electronics, highlighting the versatility of benzoxazolol derivatives in material science (Murthy, Christopher, Prasad, Bisht, Ramanaih, Kalanoor, & Ali, 2010).
特性
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROUIFYSJNKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

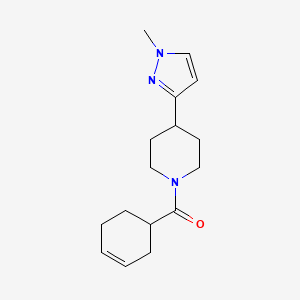
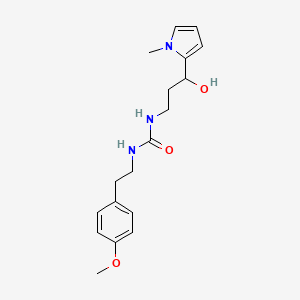
![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

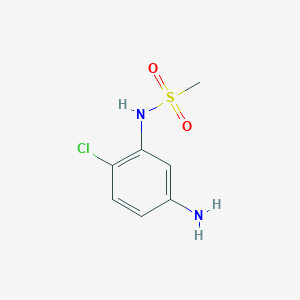
![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)

![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)
